2,4-Dimethyl-6-nitro-benzoic acid

Crystallography Solid-state chemistry Hydrogen bonding

Electrophilic nitration fails to access sterically hindered 2,4,6-trisubstituted nitroarenes required in medicinal chemistry programs. This pre-functionalized scaffold solves regioselectivity challenges inherent in direct nitration of 2,4-dimethylbenzoic acid. Key advantages: ● Serves as a ring-activated substrate for nitrodecarboxylation (HNO₃/AIBN) to generate ortho-substituted nitroarenes inaccessible via classical routes ● Non-planar carboxyl geometry (confirmed crystallographically) enables co-crystal engineering with geometrically incompatible hydrogen-bond partners ● Differentiated 2,4,6-substitution pattern diverges from the extensively characterized 3,5-dinitrobenzoate class, offering distinct target binding profiles. Supplied at ≥96% purity; sealed dry storage at 2-8°C.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 1379173-92-8
Cat. No. B2588441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-nitro-benzoic acid
CAS1379173-92-8
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C
InChIInChI=1S/C9H9NO4/c1-5-3-6(2)8(9(11)12)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
InChIKeyYFXGMLPRJVDXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-nitro-benzoic Acid (CAS 1379173-92-8): Physicochemical Properties and Sourcing Specifications


2,4-Dimethyl-6-nitro-benzoic acid (CAS 1379173-92-8) is a nitro-substituted benzoic acid derivative with molecular formula C₉H₉NO₄ and molecular weight 195.17 g/mol [1]. The compound features methyl groups at the 2- and 4-positions and a nitro group at the 6-position on the benzene ring [2], resulting in a unique substitution pattern (2,4,6-trisubstituted with ortho-nitro relative to carboxyl) that distinguishes it from more common nitrobenzoic acid isomers. Key physicochemical parameters include a calculated density of 1.3±0.1 g/cm³, boiling point of 378.9±30.0°C at 760 mmHg, flash point of 168.7±13.0°C [1], computed topological polar surface area (TPSA) of 80.44 Ų , and calculated LogP of 1.91 / XLogP3 of 2 [2]. Commercially available purity specifications range from ≥96% to 97% [2], with storage recommended at 2–8°C in sealed, dry conditions .

Why Generic Nitrobenzoic Acid Substitution Fails: Critical Substituent Pattern Distinctions for 2,4-Dimethyl-6-nitro-benzoic Acid


Generic substitution of 2,4-dimethyl-6-nitro-benzoic acid with other commercially available nitrobenzoic acid derivatives (e.g., 3,5-dimethyl-4-nitrobenzoic acid or unsubstituted nitrobenzoic acids) is not scientifically valid due to fundamentally different steric and electronic properties dictated by the specific 2,4,6-trisubstitution pattern. The ortho-nitro group adjacent to the carboxylic acid moiety creates steric hindrance that alters carboxyl group geometry and hydrogen-bonding capacity [1], while the specific methyl positioning modulates electron density and regioselectivity in subsequent derivatization reactions [2]. Class-level inference from nitrobenzoate SAR studies indicates that nitro group position and methyl substitution patterns directly impact downstream biological activity, with antimicrobial potency varying significantly across positional isomers [3]. These structural differences translate to divergent synthetic utility, physicochemical behavior, and biological performance that cannot be extrapolated from alternative substitution patterns.

Quantitative Differentiation Evidence: 2,4-Dimethyl-6-nitro-benzoic Acid vs. Structural Comparators


Substituent-Induced Carboxyl Group Torsion: 2,4-Dimethyl-6-nitro-benzoic Acid vs. Unsubstituted Benzoic Acid

The ortho-substitution pattern in 2,4-dimethyl-6-nitro-benzoic acid introduces steric hindrance that forces the carboxyl group to twist out of the benzene ring plane, a phenomenon documented crystallographically for the closely related 2,4-dimethylbenzoic acid (without the nitro group) [1]. In 2,4-dimethylbenzoic acid, the carboxyl group twist angle relative to the benzene ring is measurable due to ortho-methyl splaying, while unsubstituted benzoic acid maintains near-coplanar carboxyl-benzene geometry. The presence of the additional 6-nitro group in the target compound further amplifies ortho steric bulk adjacent to the carboxyl, likely increasing this torsional angle beyond that observed in 2,4-dimethylbenzoic acid. This conformational difference has implications for hydrogen-bonding network formation and co-crystal engineering applications.

Crystallography Solid-state chemistry Hydrogen bonding

Nitrodecarboxylation Reactivity: 2,4-Dimethyl-6-nitro-benzoic Acid as a Ring-Activated Substrate

2,4-Dimethyl-6-nitro-benzoic acid belongs to the class of 'ring-activated benzoic acids' that can undergo nitrodecarboxylation via the nitro-Hunsdiecker reaction using nitric acid (3 equiv) and catalytic AIBN (2 mol%) in acetonitrile [1]. This methodology, demonstrated on related ring-activated benzoic acid substrates, provides a synthetic route to access nitroarenes that differs fundamentally from electrophilic nitration. The methyl groups at the 2- and 4-positions act as electron-donating activating substituents, while the 6-nitro group withdraws electron density, creating a unique electronic environment that influences the efficiency and regiochemical outcome of the nitrodecarboxylation relative to non-methylated or differently substituted nitrobenzoic acids [1].

Synthetic methodology Radical chemistry Nitroarene synthesis

Comparative Synthesis Yield: 2,4-Dimethyl-6-nitro-benzoic Acid via Catalytic Oxidation vs. Alternative Nitrobenzoic Acid Synthetic Routes

The synthesis of 2,4-dimethyl-6-nitro-benzoic acid can be accomplished via oxidation of the corresponding 2,4-dimethyl-6-nitrotoluene precursor using nitric acid at elevated temperature and pressure [1]. According to US Patent 7,094,923 B2 (Bayer Aktiengesellschaft), this methodology for producing substituted nitrobenzoic acids achieves 'particularly reliably and in high yields' when the nitrotoluene precursor is metered into nitric acid [1]. While the patent does not provide specific yield percentages for the target compound, the general methodology claims reliable high-yield oxidation for substituted nitrotoluenes including those with methyl substituents. In contrast, traditional nitrobenzoic acid syntheses via electrophilic nitration of pre-formed benzoic acids often suffer from regioselectivity challenges and lower yields for hindered ortho-substituted products.

Process chemistry Oxidation methodology Scale-up synthesis

Biological Activity of Derivatives: 2,4-Dimethyl-6-nitro-phenyl Moiety in Antiviral Scaffolds

A derivative containing the 2,4-dimethyl-6-nitro-phenyl moiety (2-[(2,4-dimethyl-6-nitro-phenyl)carbamoyl]terephthalic acid; BDBM73632) has been evaluated for activity against Protein LANA1 from Human Herpesvirus 8 (HHV-8) [1]. This compound exhibited an EC₅₀ of >75,000 nM (>7.50E+4 nM) in the primary assay, indicating limited potency against this specific viral target [1]. This data point provides a benchmark for the scaffold's antiviral activity profile. By comparison, the broader nitrobenzoate scaffold class—particularly 3,5-dinitrobenzoate esters—has demonstrated significant antimycobacterial activity against M. tuberculosis with structure-activity relationships showing that nitro group position and number dramatically influence potency [2]. The 2,4,6-trisubstituted pattern of the target compound represents a distinct pharmacophore geometry from the 3,5-disubstituted antimycobacterial leads, potentially enabling access to different target selectivity profiles.

Antiviral research Protein LANA1 Drug discovery

Computational Property Differentiation: LogP and TPSA Comparison Among Dimethyl-nitrobenzoic Acid Isomers

2,4-Dimethyl-6-nitro-benzoic acid exhibits calculated physicochemical parameters that distinguish it from alternative dimethyl-nitrobenzoic acid substitution patterns. The target compound has a calculated LogP of 1.90984 and TPSA of 80.44 Ų , with XLogP3 of 2 [1]. These values reflect the unique combination of methyl group positioning (2,4-positions) and nitro group placement (6-position) relative to the carboxyl moiety. The ortho-nitro group adjacent to the carboxylic acid may influence intramolecular hydrogen bonding and acidity relative to isomers where the nitro group occupies meta or para positions. Different dimethyl-nitrobenzoic acid isomers (e.g., 3,5-dimethyl-4-nitrobenzoic acid, CAS 3095-38-3) share the same molecular formula and weight but differ in substitution pattern and consequently in calculated electronic descriptors .

ADME prediction Drug-likeness Computational chemistry

Priority Application Scenarios for 2,4-Dimethyl-6-nitro-benzoic Acid Based on Differential Evidence


Synthesis of Ortho-Substituted Nitroarenes via Radical Nitrodecarboxylation

2,4-Dimethyl-6-nitro-benzoic acid can serve as a substrate for nitrodecarboxylation reactions using HNO₃ (3 equiv) and catalytic AIBN (2 mol%) in acetonitrile to access ortho-substituted nitroarenes that are challenging to prepare via traditional electrophilic nitration due to steric hindrance and regioselectivity issues [1]. The compound's classification as a 'ring-activated benzoic acid' enables this radical pathway, which proceeds through acyloxy radical generation followed by NO₂ radical attack. This methodology is particularly valuable for preparing highly substituted nitroaromatic building blocks for medicinal chemistry programs requiring specific substitution patterns that cannot be achieved through direct nitration of pre-functionalized arenes [1].

Co-Crystal Engineering Leveraging Ortho-Substituent-Induced Carboxyl Torsion

The ortho-methyl and ortho-nitro substitution pattern of 2,4-dimethyl-6-nitro-benzoic acid forces the carboxyl group to adopt a non-planar geometry relative to the benzene ring, as established crystallographically for the structurally analogous 2,4-dimethylbenzoic acid [1]. This torsional distortion alters hydrogen-bond donor/acceptor orientation compared to unsubstituted or para-substituted benzoic acids, creating opportunities for co-crystal engineering with bases or complementary hydrogen-bond partners that are geometrically incompatible with planar carboxylic acids. Researchers pursuing novel solid forms of active pharmaceutical ingredients or functional materials may exploit this distinct hydrogen-bond geometry to access unique crystal packing arrangements unavailable with conventional benzoic acid coformers [1].

Medicinal Chemistry Scaffold Exploration with Documented Activity Benchmark

The 2,4-dimethyl-6-nitro-phenyl moiety has established baseline activity data through a derivative (BDBM73632) evaluated against Protein LANA1 from HHV-8, showing EC₅₀ > 75,000 nM [1]. This quantitative benchmark allows medicinal chemists to contextualize the scaffold's potency relative to other nitroaromatic pharmacophores. Notably, the 2,4,6-trisubstituted pattern differs from the 3,5-dinitrobenzoate substitution pattern that demonstrated superior antimycobacterial activity in a 64-compound SAR study [2]. This divergence suggests that 2,4-dimethyl-6-nitro-benzoic acid may access distinct target binding profiles or selectivity windows compared to the more extensively characterized 3,5-disubstituted nitrobenzoate class, positioning it as a differentiated starting point for antiviral or selectivity-focused drug discovery programs [2].

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